N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of stoichiometric amounts of reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) under reflux in 1-propanol .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis (MWI) to enhance yield and reduce reaction times. This method has been shown to be effective in synthesizing various benzofuran derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furoyl moiety can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst for reduction reactions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of functionalized benzofuran compounds .
Scientific Research Applications
N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components . The benzofuran ring structure also contributes to its ability to bind to various biological targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting the epidermal growth factor receptor (EGFR).
2-[(5-nitro-2-furoyl)amino]benzoic acid: Used in proteomics research.
Uniqueness
N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a nitro-furoyl moiety, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H13N3O6 |
---|---|
Molecular Weight |
343.29 g/mol |
IUPAC Name |
N-[2-[(5-nitrofuran-2-carbonyl)amino]ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H13N3O6/c20-15(12-5-6-14(25-12)19(22)23)17-7-8-18-16(21)13-9-10-3-1-2-4-11(10)24-13/h1-6,9H,7-8H2,(H,17,20)(H,18,21) |
InChI Key |
WTSMRVPEAHZDPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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